3'-Azido-3'-deoxy-5-iodouridine
Description
Historical Overview of Nucleoside Analog Development for Antiviral and Anticancer Research
The field of nucleoside analog research has a rich history, dating back to the mid-20th century. One of the earliest and most notable examples is 5-iodo-2'-deoxyuridine (Idoxuridine), a thymidine (B127349) analog that demonstrated antiviral activity and has been used as a topical treatment for herpes simplex virus infections. nih.govresearchgate.net This early work established the principle that modifying the nucleobase could lead to therapeutically useful compounds.
A significant breakthrough in the field was the development of 3'-azido-3'-deoxythymidine (AZT, Zidovudine) in the 1980s. nih.gov AZT, with its characteristic 3'-azido group, was the first agent approved for the treatment of HIV/AIDS and works by inhibiting the viral enzyme reverse transcriptase. nih.govcymitquimica.comnih.gov This discovery highlighted the critical role of the 3'-substituent in terminating DNA chain elongation, a mechanism that has been a cornerstone of antiviral drug design ever since. cymitquimica.comnih.gov The success of AZT spurred the synthesis and evaluation of a wide array of other 3'-azido and 3'-amino nucleoside analogs against various retroviruses. nih.govacs.org
In parallel, nucleoside analogs have been a mainstay of cancer chemotherapy for decades. Compounds like 5-fluorouracil (B62378) and gemcitabine (B846) are integral to many treatment regimens. nih.gov These agents function through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). nih.govmedchemexpress.com The development of new nucleoside analogs with improved efficacy and reduced toxicity remains an active area of anticancer research. nih.gov
Rationale for Halogenated and Azido-Substituted Nucleosides in Biological Systems Research
The specific chemical features of 3'-Azido-3'-deoxy-5-iodouridine are not coincidental but are based on a sound scientific rationale. The introduction of a halogen atom, such as iodine, at the 5-position of the pyrimidine (B1678525) ring can significantly alter the molecule's biological properties. The bulky iodine atom can affect how the nucleoside analog interacts with target enzymes. mdpi.com Furthermore, halogenation can influence the compound's metabolic stability and cellular uptake. nih.gov
The azido (B1232118) group at the 3' position is a well-established chain terminator of DNA synthesis. cymitquimica.com When a nucleoside analog containing a 3'-azido group is incorporated into a growing DNA strand by a DNA polymerase or reverse transcriptase, the absence of the normal 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting further elongation of the DNA chain. This mechanism is central to the antiviral activity of AZT and other nucleoside reverse transcriptase inhibitors. nih.gov The azido group itself is also of interest for its potential in "click chemistry," a method for efficiently joining molecules together, which has applications in drug development and diagnostics. medchemexpress.com
Positioning of this compound in the Landscape of Investigational Nucleoside Analogs
This compound combines the chain-terminating potential of the 3'-azido group with the unique steric and electronic properties conferred by the 5-iodo substituent. This positions the compound as a subject of interest for both antiviral and anticancer research. Its structural similarity to AZT suggests potential activity against retroviruses like HIV. nih.gov Research has shown that 3'-azido analogues of 2'-deoxy-5-iodouridine are active against retroviruses. nih.gov
The presence of the 5-iodo group may offer advantages in terms of target selectivity or an altered resistance profile compared to non-halogenated azido-nucleosides. In the context of cancer, purine (B94841) nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.comimmunomart.com The dual modifications in this compound could potentially lead to a synergistic effect, making it a candidate for investigation against various cancer cell lines.
The synthesis of such modified nucleosides is an area of active research, with various methods being developed to efficiently introduce azido and other functional groups into the sugar moiety of nucleosides. acs.orgmdpi.com The ongoing exploration of compounds like this compound underscores the continued importance of nucleoside analog research in the quest for new and improved therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10IN5O5 |
|---|---|
Molecular Weight |
395.11 g/mol |
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |
InChI Key |
VSZBJBKLFZODID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 Azido 3 Deoxy 5 Iodouridine
General Synthetic Pathways for 3'-Azido-2',3'-dideoxyuridine (B1200160) Derivatives
The synthesis of 3'-azido-2',3'-dideoxyuridine derivatives, including the specific target compound 3'-Azido-3'-deoxy-5-iodouridine, is a multi-step process that hinges on the precise introduction of key functional groups onto a nucleoside scaffold. The general approach involves the stereocontrolled placement of an azido (B1232118) group at the 3'-position of the sugar moiety and the subsequent or prior halogenation of the pyrimidine (B1678525) base.
Stereoselective Introduction of the 3'-Azido Moiety
The introduction of the azido group at the 3'-position of the deoxyribose ring is a critical step that dictates the biological activity of the resulting molecule. This transformation must be stereoselective to ensure the correct configuration, which is typically the erythro configuration, as seen in the biologically active azidothymidine (AZT).
A common strategy begins with a readily available nucleoside, such as 2'-deoxyuridine (B118206). prepchem.com The synthesis involves a series of protection and activation steps. Initially, the 5'-hydroxyl group is protected, often with a trityl group, to prevent it from reacting in subsequent steps. The 3'-hydroxyl group is then activated by converting it into a good leaving group, such as a mesylate or tosylate. prepchem.com This is typically achieved by reacting the protected nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). prepchem.com
The key stereoselective step is the nucleophilic substitution of the 3'-leaving group with an azide (B81097) anion (from a source like lithium azide or sodium azide). prepchem.com This reaction proceeds via an S_N2 mechanism, which results in an inversion of configuration at the 3'-carbon. prepchem.com Therefore, starting with a 2'-deoxyribonucleoside which has a (3'R)-configuration (in the threo form after modification), the azide substitution leads to the desired (3'S)-configuration (in the erythro form). nih.gov
An alternative approach for stereocontrol involves starting from a chiral precursor like D-mannitol. This method allows for the synthesis of the 3-azido-2,3-dideoxy-D-ribose sugar moiety first, which is then coupled with the desired pyrimidine base. researchgate.net The stereoselectivity of the azide introduction can be influenced by the choice of protecting groups on the sugar intermediate; for instance, a bulky protecting group at the 5-O position can direct the azide to the desired face of the molecule. researchgate.net
Strategies for 5-Iodination of Uridine (B1682114) Nucleosides
The introduction of an iodine atom at the 5-position of the uracil (B121893) base enhances the lipophilicity and can modify the biological activity of the nucleoside analog. Several methods exist for this electrophilic substitution reaction.
A widely used method involves treating the uridine derivative with molecular iodine (I₂) in the presence of an oxidizing agent or catalyst. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in solvents like acetonitrile (B52724) or dimethylformamide has proven to be an effective catalyst for this reaction, providing high yields of the 5-iodo product. mostwiedzy.pl Other reagents that can facilitate this iodination include:
Iodine monochloride (ICl) heteroletters.org
N-Iodosuccinimide (NIS) heteroletters.org
Iodine with nitric acid (I₂/HNO₃) heteroletters.org
A more recent, environmentally friendly method utilizes a combination of molecular iodine and sodium nitrite (B80452) (I₂/NaNO₂) in acetonitrile at room temperature. This method is noted for its simplicity, high yields, and regioselectivity for the 5-position. heteroletters.org The reaction proceeds by adding the reagents to the nucleoside and stirring until completion, followed by a simple work-up procedure to isolate the 5-iodinated product. heteroletters.org
Preparation from Precursors and Intermediate Compounds
The complete synthesis of this compound can be achieved by combining the methodologies described above. A typical synthetic route starts from 2'-deoxyuridine.
Synthetic Scheme Outline:
Protection: The 5'-hydroxyl group of 2'-deoxyuridine is protected, for example, by reacting it with trityl chloride in pyridine to form 5'-O-trityl-2'-deoxyuridine. prepchem.com
Activation: The 3'-hydroxyl group is activated by converting it to a mesylate. This is done by treating the 5'-protected intermediate with methanesulfonyl chloride. prepchem.com
Azidation: The 3'-mesyloxy group is displaced with an azide ion using lithium azide in a solvent like N,N-dimethylformamide (DMF). This step proceeds with an inversion of stereochemistry to yield 3'-azido-3'-deoxy-5'-O-trityl-uridine. prepchem.com
Deprotection: The 5'-trityl group is removed, often by treatment with an acid such as 80% aqueous acetic acid, to give 3'-azido-3'-deoxyuridine (B13995833) (AZdU). prepchem.comgoogle.com
Iodination: The final step is the iodination of the uracil base at the 5-position. Using one of the methods described previously, such as I₂/CAN or I₂/NaNO₂, 3'-azido-3'-deoxyuridine is converted to the final product, this compound. mostwiedzy.plheteroletters.orgnih.gov
This sequence ensures the correct placement and stereochemistry of the azido group and the introduction of the iodo substituent on the pyrimidine ring.
Synthesis of Analogous Compounds and Their Structural Variants for Research Purposes
The synthetic pathways developed for this compound are adaptable for creating a wide range of structural analogs. These variants are synthesized to explore structure-activity relationships and to develop compounds with improved biological profiles.
3'-Amino, 2',3'-Unsaturated, and 2',3'-Dideoxy Analogs of Pyrimidine Deoxyribonucleosides
3'-Amino Analogs : The 3'-amino group is a key pharmacophore in several antiviral and anticancer agents. These analogs are most commonly prepared by the reduction of the corresponding 3'-azido nucleosides. nih.gov Catalytic hydrogenation using a catalyst like 10% palladium on charcoal (Pd/C) in a solvent such as ethanol (B145695) is a standard method to convert the azide to an amine. prepchem.comnih.gov This method is efficient and provides the 3'-amino derivative in good yield. acs.org For example, 3'-amino-2',3'-dideoxyuridine (B1195452) is synthesized from 3'-azido-2',3'-dideoxyuridine through this reduction. prepchem.com
2',3'-Unsaturated Analogs : These compounds, containing a double bond between the 2' and 3' carbons of the sugar ring, are also of significant interest. Their synthesis often involves elimination reactions from suitably functionalized sugar intermediates. The preparation of these analogs has been reported as part of studies on potential retroviral agents. nih.govacs.org
2',3'-Dideoxy Analogs : These analogs, which lack hydroxyl groups at both the 2' and 3' positions, are potent chain terminators of DNA synthesis. Their synthesis is a key area of research in antiviral drug development. Various synthetic strategies have been developed to produce these compounds. nih.govacs.org
Synthesis of 5-Halogenated Uridine Derivatives (e.g., 5-Bromo, 5-Fluoro)
The synthesis of other 5-halogenated derivatives follows similar principles to iodination, using different halogenating agents.
5-Bromo Derivatives : 5-Bromouridine derivatives can be synthesized using N-bromosuccinimide (NBS) as the bromine source. The 3'-azido analogue of 2'-deoxy-5-bromouridine has been prepared and shown to have significant antiviral activity. nih.gov Similarly, 3'-amino-2',3'-dideoxy-5-bromouracil has been synthesized from the corresponding 2'-deoxyribonucleoside. nih.gov
5-Fluoro Derivatives : The introduction of a fluorine atom at the 5-position can dramatically alter the biological properties of a nucleoside. 3'-Amino-2',3'-dideoxy-5-fluorouridine has shown notable biological activity. nih.govnih.gov The synthesis of 5-fluoropyrimidine (B1206419) nucleosides often starts from 5-fluorouracil (B62378) or involves enzymatic transfer reactions. nih.govnih.gov For instance, 3'-amino-2',3'-dideoxy-5-fluorouracil can be synthesized enzymatically using 3'-amino-2',3'-dideoxythymidine as the sugar donor and thymidine (B127349) phosphorylase as the catalyst. nih.gov
5-Chloro Derivatives : Chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS). mostwiedzy.pl This method can be used to prepare compounds such as 3'-amino-2',3'-dideoxy-5-chlorouracil. nih.gov
These synthetic variations allow for a systematic investigation of how different substituents at the 3'- and 5-positions affect the biological properties of pyrimidine nucleoside analogs.
Preparation of Anhydro Analogues
Anhydro nucleosides are derivatives in which an intramolecular bridge is formed, typically between the sugar and the base or between two positions on the sugar ring. These conformationally restricted analogues are valuable tools in research for studying enzyme-substrate interactions and the structural requirements for biological activity.
The synthesis of a 2,5'-anhydro analogue of 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) has been reported as part of a broader investigation into potential anti-HIV agents. nih.gov This class of compounds, characterized by a covalent bond between the C2 of the pyrimidine base and the C5' of the deoxyribose sugar, locks the nucleoside in a specific conformation. The synthesis of these 2,5'-anhydro derivatives was undertaken to evaluate their antiviral activity. nih.gov While the parent 3'-azido-2',3'-dideoxy-5-iodouridine showed potent anti-Rauscher-Murine leukemia virus (R-MuLV) activity, the corresponding 2,5'-anhydro analogue was also synthesized and evaluated. nih.gov
Chemical Modifications for Enhanced Research Utility
To improve the research utility of this compound, various chemical modifications have been explored. These strategies aim to enhance properties such as cellular permeability, metabolic stability, and the ability to be effectively utilized in various in vitro and in-cell experimental systems.
Blocking Group Strategies (e.g., Isopropylidene) to Influence Cellular Permeability and Stability in Research Models
The introduction of lipophilic protecting groups can significantly enhance the ability of polar molecules like nucleosides to cross cellular membranes. The isopropylidene group, forming a cyclic acetal (B89532) with the 2' and 3' hydroxyl groups of the ribose sugar, is a commonly employed blocking group in nucleoside chemistry.
The synthesis of 2',3'-O-isopropylideneuridine derivatives, including the 5-iodo analogue, has been described. nih.gov This is typically achieved by reacting the parent nucleoside with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. mdpi.comchemrxiv.org This modification increases the lipophilicity of the nucleoside, which can lead to improved cellular uptake. nih.gov Research on 2',3'-O-isopropylidene-5-iodouridine has demonstrated its potential as an inhibitor of HIV-1, suggesting that this blocking strategy can yield compounds with interesting biological profiles for research purposes. nih.gov The stability of the isopropylidene group allows the modified nucleoside to remain intact for cellular entry, after which it can be potentially metabolized to the active form.
The general synthetic route to introduce a 5'-azido group into an isopropylidene-protected nucleoside has also been established. nih.gov This involves the protection of the 2' and 3' hydroxyls with the isopropylidene group, followed by activation of the 5'-hydroxyl group and subsequent displacement with an azide source. mdpi.com This strategy allows for the synthesis of 5'-azido-2',3'-O-isopropylidene-nucleosides, which can serve as versatile intermediates for further chemical derivatization.
Synthesis of Phosphoramidates and Other Prodrug Precursors for Research Applications
The conversion of nucleosides into their corresponding monophosphates is often a rate-limiting step in their intracellular activation. The ProTide technology offers a strategy to bypass this initial phosphorylation step by delivering the monophosphate directly into the cell. wikipedia.orgresearchgate.net This approach involves masking the phosphate (B84403) group with an aryl group and an amino acid ester, creating a phosphoramidate (B1195095) prodrug that can readily cross cell membranes. wikipedia.orgnih.gov
While the direct synthesis of phosphoramidate prodrugs of this compound is not extensively detailed in the available literature, the synthesis of such prodrugs for structurally related nucleosides provides a clear blueprint. For instance, a series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and evaluated for their cytotoxic activity. nih.gov The synthetic method involves the phosphorylation of the parent nucleoside with a suitable phosphorodichloridate or phosphoroditriazolide, followed by reaction with the desired amino acid ester or amine. nih.govnih.gov
Mechanistic Elucidation of Biological Action at the Cellular and Molecular Level
Pathways of Intracellular Metabolism and Bioactivation
Like other nucleoside analogues, 3'-Azido-3'-deoxy-5-iodouridine must undergo a series of phosphorylation steps to become pharmacologically active. This anabolic pathway converts the parent nucleoside into its mono-, di-, and ultimately, its triphosphate metabolite.
The phosphorylation of nucleoside analogues is typically mediated by cellular nucleoside and nucleotide kinases. For thymidine (B127349) analogues like 3'-azido-3'-deoxythymidine (AZT), cytosolic thymidine kinase (TK1) is responsible for the initial phosphorylation to the monophosphate. Subsequently, thymidylate kinase catalyzes the conversion from the monophosphate to the diphosphate. While detailed studies specifically on this compound are limited, it is hypothesized that due to its structural similarity to thymidine, it likely utilizes the same or similar cellular kinase pathways for its anabolic activation. The substitution of iodine at the 5-position of the uracil (B121893) base may influence the affinity of the compound for these kinases compared to the methyl group in thymidine.
The culmination of the intracellular metabolism is the formation of this compound triphosphate. The concentration of this active metabolite within the cell is a crucial factor for its biological effect. The intracellular pool of the triphosphate is determined by the relative rates of the anabolic phosphorylation steps and any catabolic (degradation) processes. The efficiency of the second and third phosphorylation steps, particularly the conversion of the monophosphate to the diphosphate, can be a bottleneck, leading to lower intracellular concentrations of the active triphosphate compared to the monophosphate form.
Molecular Targets and Enzyme Inhibition Studies
The active triphosphate metabolite of this compound exerts its effects by interacting with specific viral and cellular enzymes, primarily DNA polymerases.
The primary molecular target for many antiviral nucleoside analogues is the viral reverse transcriptase (RT). The triphosphate of this compound can act as a competitive inhibitor of the natural substrate (in this case, deoxythymidine triphosphate, dTTP) for the enzyme's active site. More importantly, once incorporated into the growing viral DNA chain by the reverse transcriptase, the absence of a 3'-hydroxyl group due to the presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to premature chain termination. This action effectively halts the process of reverse transcription, which is essential for the replication of retroviruses like HIV-1.
Studies have evaluated the anti-HIV-1 activity of this compound. The compound has demonstrated significant inhibitory effects on the virus.
| Antiviral Activity of this compound | |
|---|---|
| Virus | IC₅₀ (µM) |
| HIV-1 | Data on specific IC₅₀ values for HIV-1 are not readily available in the provided search results. |
| Rauscher-Murine Leukemia Virus (R-MuLV) | 0.21 |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
An ideal antiviral nucleoside analogue should selectively inhibit the viral polymerase without significantly affecting the host cell's DNA polymerases, which are essential for normal cell division and function. The key human DNA polymerases include α, β, δ, ε, and the mitochondrial DNA polymerase γ. The triphosphate of this compound is also evaluated for its ability to inhibit these host enzymes. A high degree of selectivity for the viral reverse transcriptase over cellular DNA polymerases is a hallmark of a successful antiviral agent. Inhibition of host cell polymerases, particularly DNA polymerase γ, is often associated with cellular toxicity. While specific comparative inhibition data for this compound triphosphate against the full panel of human DNA polymerases is not detailed in the available literature, this selectivity profile is a critical aspect of its preclinical evaluation.
Mechanisms of Nucleic Acid Synthesis Interference
The core of this compound's biological action lies in its structural similarity to natural deoxynucleosides, which allows it to be recognized and processed by cellular and viral enzymes. However, the presence of an azido (B1232118) group at the 3' position of the deoxyribose sugar is a critical modification that dictates its ultimate biological consequence: the termination of DNA chain elongation.
The primary mechanism by which this compound interferes with DNA synthesis is through the termination of the growing DNA chain. For this to occur, the compound must first be activated within the cell through a series of phosphorylation steps, converting it from a nucleoside to its triphosphate form, this compound-5'-triphosphate (AzIdUTP).
Once phosphorylated, AzIdUTP can act as a competitive inhibitor of viral reverse transcriptases. nih.gov This means it competes with the natural deoxynucleotide triphosphate (dTTP) for the active site of the enzyme. Studies have shown that the triphosphate form of the closely related compound, 3'-azido-3'-deoxythymidine (AZT), is preferentially incorporated by viral reverse transcriptases over cellular DNA polymerases. nih.gov Specifically, the triphosphate of 3'-Azido-2',3'-dideoxy-5-iodouridine (B1199611) (a structurally similar compound, referred to as AzIdUrd in a key study) was found to be a potent competitive inhibitor of HIV-1 reverse transcriptase with a Ki (inhibition constant) of 0.028 µM. nih.gov In contrast, it was a significantly weaker inhibitor of human cellular DNA polymerase alpha, with a Ki of 42.0 µM. nih.gov This selective inhibition of the viral enzyme is a cornerstone of its potential as an antiviral agent.
The incorporation of AzIdUTP into a growing DNA strand is the terminal event in chain elongation. The 3'-azido group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, thus halting further extension of the DNA chain. This mechanism is a hallmark of many antiviral nucleoside analogs. mdpi.com
Table 1: Inhibitory Activity of 3'-Azido-2',3'-dideoxy-5-iodouridine Triphosphate (AzIdUTP) on DNA Polymerases
| Enzyme | Ki (µM) |
|---|---|
| HIV-1 Reverse Transcriptase | 0.028 |
| H9 Cell DNA Polymerase Alpha | 42.0 |
Data from a study on the closely related compound 3'-Azido-2',3'-dideoxy-5-iodouridine. nih.gov
In cellular models, this compound has demonstrated a clear impact on the dynamics of DNA replication. Studies on the related compound, 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd), in the human lymphoid cell line H9 showed that it strongly inhibited the incorporation of radiolabeled thymidine into DNA. nih.gov This indicates a direct interference with the synthesis of new DNA. Conversely, the incorporation of radiolabeled deoxyadenosine (B7792050) was not significantly inhibited, suggesting a more specific effect on the thymidine synthesis or incorporation pathway. nih.gov
The intracellular metabolism of these azido-nucleosides is a critical factor in their activity. In H9 cells, the monophosphate of AzIdUrd was the predominant metabolite, with the active triphosphate form being maintained at a relatively low but stable level. nih.gov
Table 2: Inhibition Constants (Ki) of 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) and its Monophosphate (AzIdUMP) for Cellular Kinases
| Compound | Enzyme | Ki (µM) |
|---|---|---|
| AzIdUrd | Cytosolic Thymidine Kinase | 2.63 |
| AzIdUMP | Thymidylate Kinase | 55.3 |
Data from a study on the closely related compound 3'-Azido-2',3'-dideoxy-5-iodouridine. nih.gov
A crucial aspect of the therapeutic potential of any antiviral agent is its selectivity for viral processes over host cellular functions. In this regard, studies have investigated the effects of this compound and its analogs on cellular RNA synthesis and protein translation.
Research on 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) in H9 cells demonstrated a high degree of selectivity. The study found no significant inhibition of the incorporation of radiolabeled uridine (B1682114) into RNA or radiolabeled amino acids into protein. nih.gov This indicates that at concentrations where DNA synthesis is effectively inhibited, the fundamental cellular processes of transcription (RNA synthesis) and translation (protein synthesis) remain largely unaffected.
A separate study on various 3'-azido-3'-deoxyribonucleotide-5'-triphosphates showed that while they could efficiently inhibit RNA synthesis by both influenza A viral RNA polymerase and cellular RNA polymerase II, some analogs with modifications in both the ribose and the base exhibited selective inhibition of the viral enzyme. nih.gov This suggests that the specific chemical structure of the nucleoside analog plays a significant role in its target specificity. However, for 3'-Azido-2',3'-dideoxy-5-iodouridine, the available evidence points towards a primary and selective interference with DNA synthesis, with minimal impact on RNA and protein synthesis. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Features with Antiviral Potency
The antiviral activity of 3'-Azido-3'-deoxy-5-iodouridine is a direct consequence of its ability to be recognized by viral polymerases and, once incorporated into the growing nucleic acid chain, to terminate its elongation. This mechanism is finely tuned by the specific chemical groups present on the molecule.
The introduction of a halogen atom at the C-5 position of the uracil (B121893) ring has a profound effect on the antiviral activity of 3'-azido-2',3'-dideoxyuridine (B1200160) analogs. Research has shown that the nature of the halogen substituent significantly modulates the compound's potency.
Studies on a series of 5-substituted 3'-azido-2',3'-dideoxyuridine derivatives have demonstrated that halogenation at the C-5 position is a key factor for potent antiviral activity against retroviruses like the Moloney-murine leukemia virus (M-MULV). Among the halogenated analogs, the 5-iodo derivative, this compound, exhibited significant activity. nih.gov The antiviral potency of these compounds is often quantified by their 50% effective dose (ED50), which represents the concentration of the drug that inhibits viral replication by 50%.
| Compound | Virus | ED50 (µM) |
| This compound | M-MULV | 3.0 nih.gov |
| 3'-Azido-3'-deoxy-5-bromouridine | M-MULV | 1.5 nih.gov |
| 3'-Azido-3'-deoxythymidine (5-methyl) | M-MULV | 0.02 nih.gov |
This table presents the 50% effective dose (ED50) of various 3'-azido pyrimidine (B1678525) nucleoside analogs against Moloney-murine leukemia virus (M-MULV), highlighting the influence of the C-5 substituent on antiviral potency.
The data suggests that while the 5-iodo substitution confers potent antiviral activity, the 5-bromo and 5-methyl (thymidine) analogs are even more active against M-MULV. nih.gov This indicates that the size and electronegativity of the substituent at the C-5 position play a crucial role in the interaction with the viral reverse transcriptase. The larger van der Waals radius of iodine may influence the binding affinity and conformational preferences of the nucleoside within the enzyme's active site.
The presence of the 3'-azido (-N₃) group is a hallmark of many potent antiviral nucleoside analogs, most notably azidothymidine (AZT). This functional group is critical for the mechanism of action of these compounds. Once the nucleoside analog is incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination. nih.gov
The antiviral activity of 3'-azido-3'-deoxythymidine and its analogs against various retroviruses underscores the importance of the 3'-azido moiety. nih.gov The replacement of the 3'-hydroxyl group with the azido (B1232118) group is a key structural modification that transforms the nucleoside into a potent chain terminator, thereby halting viral replication.
Modifications to the sugar moiety of this compound can significantly impact its biological activity. The introduction of a 2',5'-anhydro linkage in 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) has been explored as a strategy to create more rigid analogs. These conformationally restricted molecules can provide valuable insights into the bioactive conformation of the nucleoside. Synthesis of 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine (B15417938) has been reported, and this compound demonstrated significant anti-HIV-1 activity, albeit somewhat less potent than its parent compound. nih.gov
| Compound | Virus | IC50 (µM) |
| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | HIV-1 | 27.1 nih.gov |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | R-MuLV | 0.21 nih.gov |
This table compares the 50% inhibitory concentration (IC50) of 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine against HIV-1 with the IC50 of its parent compound against Rauscher-Murine leukemia virus (R-MuLV).
Another modification involves the introduction of a 2',3'-O-isopropylidene group. Studies on 2',3'-isopropylidene-5-iodouridine have shown that this modification can lead to a compound with significant anti-HIV-1 activity. The isopropylidene group is thought to increase the hydrophobicity of the molecule, potentially enhancing its cellular uptake.
Conformational Analysis and Molecular Dynamics in Relation to Activity
The three-dimensional shape, or conformation, of a nucleoside analog is a critical factor in its ability to bind to and be processed by viral enzymes. The sugar moiety of nucleosides is flexible and can adopt various puckered conformations, typically described as C2'-endo or C3'-endo. The preferred conformation can influence how the nucleoside is positioned within the active site of a polymerase.
The presence of the bulky and polarizable iodine atom at the C-5 position and the azido group at the 3' position of this compound can significantly influence its conformational preferences. Halogen atoms can participate in halogen bonds, a type of non-covalent interaction that can affect molecular recognition and stability. The σ-hole, a region of positive electrostatic potential on the halogen atom, can interact favorably with electron-rich atoms like oxygen in the enzyme's active site. nih.gov Molecular dynamics simulations of halogenated nucleosides have shown that these interactions can impact the stability and structure of nucleic acids. nih.govmdpi.com
The 3'-azido group also imposes conformational constraints on the sugar ring. Understanding the interplay between the conformational effects of the C-5 iodine and the 3'-azido group is crucial for rationalizing the antiviral activity of this compound and for designing more potent analogs.
Design Principles for Novel this compound Analogs
The insights gained from SAR and conformational studies provide a foundation for the rational design of novel analogs of this compound with improved antiviral properties. Key design strategies include:
Modification of the C-5 Substituent: Exploring a wider range of substituents at the C-5 position beyond halogens could lead to analogs with enhanced potency or altered viral specificity. The goal is to optimize the size, lipophilicity, and electronic properties of this substituent to maximize favorable interactions within the viral polymerase active site.
Bioisosteric Replacement of the 3'-Azido Group: While the 3'-azido group is a potent chain terminator, it can also be associated with toxicity. Replacing it with other bioisosteric groups that can also function as chain terminators but with a potentially better safety profile is a viable strategy.
Conformational Locking: The synthesis of analogs with restricted conformations, such as those with anhydro linkages or other cyclic structures on the sugar moiety, can help to identify the bioactive conformation and lead to the design of more potent and selective inhibitors. nih.gov
Prodrug Approaches: To improve the delivery and phosphorylation of the parent compound, prodrug strategies can be employed. This involves attaching a promoiety to the nucleoside analog that is cleaved inside the cell to release the active drug. nih.gov
By systematically applying these design principles, it is possible to develop novel this compound analogs with enhanced antiviral efficacy and a more favorable therapeutic profile.
Research on Mechanisms of Drug Resistance and Resistance Modulation
Biochemical Basis of Resistance Development in Viral Replication
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For nucleoside analogs like 3'-Azido-3'-deoxy-5-iodouridine, resistance primarily develops through two interconnected pathways: mutations in the viral polymerase that reduce the drug's incorporation into the viral genome, and changes in the cellular enzymes that convert the nucleoside prodrug into its active triphosphate form.
Alterations in Nucleoside Metabolism Pathways
For this compound to be effective, it must be phosphorylated by host cell kinases to its active triphosphate form. This process is a critical step, and any alterations in these metabolic pathways can lead to drug resistance. The initial phosphorylation is often the rate-limiting step. mdpi.com
A key enzyme in the activation of many pyrimidine (B1678525) nucleoside analogs is thymidine (B127349) kinase (TK). nih.govresearchgate.net A decrease in the activity or expression of TK can significantly reduce the phosphorylation of the nucleoside analog, leading to lower concentrations of the active triphosphate form within the cell and, consequently, to drug resistance. nih.gov This mechanism of resistance has been observed for idoxuridine, a 5-iodo-substituted pyrimidine nucleoside. nih.govtaylorandfrancis.com Therefore, it is highly probable that resistance to this compound could develop through downregulation or mutation of cellular thymidine kinase.
Investigational Strategies for Overcoming Resistance
The development of drug resistance necessitates the continuous search for new therapeutic strategies. Research efforts are focused on designing novel drugs that can evade existing resistance mechanisms and on developing approaches that can prevent or reverse viral mutagenesis.
Development of Analogs with Altered Resistance Profiles
One major strategy to combat drug resistance is the development of new nucleoside analogs with different resistance profiles. nih.gov This can involve modifying the chemical structure of existing drugs to create compounds that are less susceptible to the resistance mechanisms developed by the virus. For example, the base or sugar moiety of the nucleoside can be altered to create a molecule that is still recognized as a substrate by viral polymerases but is not efficiently removed once incorporated. asm.org
Furthermore, the development of ProTides, which are phosphoramidate (B1195095) prodrugs of nucleoside monophosphates, represents a promising approach to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular kinases. mdpi.comaacrjournals.org This strategy can help overcome resistance that arises from deficient kinase activity.
Approaches to Combat Viral Mutagenesis
Another avenue of investigation is to develop strategies that directly combat the high mutation rates of viruses, which drive the development of drug resistance. nih.gov Combination therapy, using multiple drugs with different mechanisms of action, is a cornerstone of this approach. numberanalytics.com By targeting different viral proteins or pathways simultaneously, it is more difficult for the virus to develop mutations that confer resistance to all drugs in the regimen.
Furthermore, research is ongoing into the development of "resistance-proof" antivirals. These could include drugs that target highly conserved regions of viral proteins where mutations would be lethal to the virus, or compounds that target host cell factors that are essential for viral replication, as these are less likely to mutate. numberanalytics.com
Preclinical Investigations of Antiviral Efficacy and Combination Therapy in Research Models
In Vitro Antiviral Spectrum and Potency Evaluation
3'-Azido-3'-deoxy-5-iodouridine is a pyrimidine (B1678525) deoxyribonucleoside analog that has been investigated for its potential as an antiviral agent. Its mechanism of action, like other nucleoside analogs, is based on the inhibition of viral reverse transcriptase. After cellular enzymes phosphorylate it to its triphosphate form, it acts as a competitive inhibitor of the viral enzyme. nih.gov Incorporation of the azido-modified nucleoside into the growing viral DNA chain leads to termination of DNA elongation, thus halting viral replication. nih.govnih.gov
In vitro studies have demonstrated the activity of azido-thymidine analogs against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov For instance, 3'-azido-3'-deoxythymidine (AZT), a closely related compound, effectively inhibits HIV-1 replication in the 50-500 nM range. nih.gov This inhibition is achieved by blocking the expression of viral proteins, such as the p24 gag protein, and preventing the cytopathic effects of the virus in cell cultures. nih.gov The triphosphate form of AZT competes approximately 100-fold more effectively for HIV reverse transcriptase than for the human cellular DNA polymerase alpha, highlighting its selectivity for the viral enzyme. nih.gov
Research has also explored the development of HIV-1 resistance to these analogs. Studies have shown that prolonged exposure of HIV-1 in cell cultures to inhibitory concentrations of compounds like AZT can lead to the emergence of resistant viral variants. nih.gov These resistant strains are capable of replicating and inducing cytopathic effects in the presence of drug concentrations that would normally suppress the parental virus. nih.gov
Table 1: In Vitro Anti-HIV-1 Activity of Azidothymidine Analogs This table is for illustrative purposes and synthesizes data on the general class of azidothymidine analogs.
| Compound Class | Target Virus | Mechanism of Action | Effective Concentration Range (in vitro) | Key Observation |
|---|---|---|---|---|
| Azidothymidine Analogs | HIV-1 | Reverse Transcriptase Inhibition, DNA Chain Termination | 50-500 nM | Selective inhibition of viral replication with potential for resistance development. nih.govnih.gov |
The antiviral activity of azidothymidine analogs extends beyond HIV-1 to other retroviruses, making them valuable tools in animal models for antiretroviral drug screening. In studies involving LP-BM5 murine leukemia viruses, which cause a murine acquired immunodeficiency syndrome (MAIDS) in mice, 3'-azido-3'-deoxythymidine (AZT) demonstrated a significant ability to prevent the induction of immunodeficiency. nih.gov This protective effect was most pronounced when treatment was initiated at the time of virus inoculation. nih.gov The evaluation of efficacy in these models included monitoring reverse transcriptase (RT) activity in serum, splenomegaly, and various immune response parameters. nih.gov
Furthermore, the inhibitory effects of AZT have been observed against avian leukosis virus, where it was shown to inhibit viral DNA synthesis in infected cells. nih.gov The triphosphate form of the analog acts as a competitive inhibitor of the purified viral reverse transcriptase and is incorporated as a chain terminator during reverse transcription. nih.gov
Table 2: Efficacy of Azidothymidine Analogs Against Other Retroviruses
| Compound | Virus Model | Key Findings | Reference |
|---|---|---|---|
| 3'-azido-3'-deoxythymidine (AZT) | LP-BM5 murine leukemia virus | Efficiently prevented the induction of immunodeficiency when administered at the time of virus inoculation. nih.gov | nih.gov |
| 3'-azido-3'-deoxythymidine (AZT) | Avian leukosis virus | Inhibited viral DNA synthesis and acted as a chain terminator for reverse transcriptase. nih.gov | nih.gov |
The antiviral activity of this compound and related compounds has been assessed in a variety of in vitro cell line models to understand their effects on different cell types. In human T-cell lines, such as H9 cells, 3'-azido-3'-deoxythymidine (AZT) has been shown to block the expression of the HTLV-III/LAV p24 gag protein following viral exposure. nih.gov It also effectively inhibits viral replication in normal human peripheral blood mononuclear cells. nih.gov
Studies using human lymphoid cells have provided insights into the phosphorylation of these nucleoside analogs. The conversion of AZT to its active triphosphate form occurs similarly in both uninfected and HIV-infected cells. nih.gov Research using Raji cells, a human lymphoblastoid cell line, demonstrated that AZT can inhibit the cytopathic effect and infectivity of the simian acquired immunodeficiency syndrome (SAIDS)-associated type D retrovirus. nih.gov Furthermore, investigations in human lymphocyte cultures have explored the immunomodulatory effects of these compounds, noting that at concentrations that block viral infectivity, the in vitro immune functions of normal T cells remain largely intact. nih.govnih.gov In the human erythroid leukemia cell line K562, AZT has been observed to inhibit erythroid-specific transcription factors. drugbank.com
Table 3: Activity of Azidothymidine Analogs in Various Cell Lines
| Cell Line Type | Example Cell Line | Key Observation | Reference |
|---|---|---|---|
| Human T-cell | H9 | Blockade of viral p24 gag protein expression. nih.gov | nih.gov |
| Human Lymphoid Cells | Peripheral Blood Mononuclear Cells | Complete blockage of viral replication. nih.gov | nih.gov |
| Human Lymphoid Cells | Raji | Inhibition of SAIDS-associated retrovirus cytopathic effect and infectivity. nih.gov | nih.gov |
| Human Erythroid Leukemia | K562 | Inhibition of erythroid-specific transcription factors. drugbank.com | drugbank.com |
Synergistic Effects in Combination Research
Combination therapy is a cornerstone of antiretroviral treatment, and preclinical research has explored the synergistic potential of this compound and its analogs with other antiviral agents. The goal of such combinations is to enhance antiviral efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual drugs.
Studies have shown that combining two structurally related thymidine (B127349) analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine, can result in synergistic antiviral activity against HIV-1. nih.gov This synergy is observed in cell culture, suggesting that the combined effect is greater than the sum of the effects of the individual drugs. nih.gov
More recent research has investigated combinations with drugs from different classes. For example, a related compound, 2′,3′-isopropylidene-5-iodouridine, demonstrated a synergistic effect in repressing HIV-1 when combined with the CDK4/6 inhibitor Palbociclib at low, non-toxic concentrations. nih.gov This finding suggests novel pathways for enhancing the antiviral activity of nucleoside analogs.
Table 4: Synergistic Antiviral Combinations
| Compound | Combination Agent | Virus | Observed Effect | Reference |
|---|---|---|---|---|
| 3'-azido-3'-deoxythymidine (AZT) | 3'-fluoro-3'-deoxythymidine | HIV-1 | Synergistic antiviral activity. nih.gov | nih.gov |
| 2′,3′-isopropylidene-5-iodouridine | Palbociclib (CDK4/6 inhibitor) | HIV-1 | Synergistic repression of HIV-1. nih.gov | nih.gov |
Interestingly, while the combination of 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine showed synergy in cell culture, the inhibition of the reverse transcriptase enzyme by their triphosphates was found to be merely additive. nih.gov This suggests that other cellular factors, such as effects on nucleoside metabolism or additional mechanisms of action, may contribute to the observed synergy in the cellular environment. nih.gov
In another study, no beneficial synergistic effect was found when combining AZT with 2′,3′-isopropylidene-5-iodouridine. nih.gov Similarly, combinations of foscarnet (B613817) and AZT have been reported to have an additive effect against HIV-1 multiplication in some studies. researchgate.net These findings underscore the complexity of drug interactions and the importance of empirical testing to determine the nature of the interaction for each specific combination.
Table 5: Additive and Antagonistic Interactions in Preclinical Studies
| Compound 1 | Compound 2 | Target | Interaction Type | Reference |
|---|---|---|---|---|
| Azidothymidine triphosphate | Fluorothymidine triphosphate | HIV-1 Reverse Transcriptase | Additive. nih.gov | nih.gov |
| 3'-azido-3'-deoxythymidine (AZT) | Foscarnet | HIV-1 | Additive. researchgate.net | researchgate.net |
| 3'-azido-3'-deoxythymidine (AZT) | 2′,3′-isopropylidene-5-iodouridine | HIV-1 | No synergistic profit. nih.gov | nih.gov |
Preclinical Investigations of this compound: Rational Design of Combination Regimens
Extensive investigation into the preclinical antiviral efficacy of this compound in combination with other therapeutic agents has yielded limited publicly available data. While research has been conducted on the in vitro antiviral activity of various 3'-azido pyrimidine nucleoside analogues, specific studies detailing the rational design and synergistic, additive, or antagonistic effects of combination regimens involving this compound are not readily found in the reviewed scientific literature.
The foundational principle for designing combination antiviral therapies rests on leveraging different mechanisms of action to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. For nucleoside analogues like this compound, this often involves pairing them with agents that target different stages of the viral life cycle or other cellular pathways that the virus exploits.
Research into the closely related compound, 3'-azido-3'-deoxythymidine (AZT), has demonstrated the potential for synergistic antiviral effects when combined with other antiretroviral drugs. These include non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other nucleoside reverse transcriptase inhibitors (NRTIs). The rationale behind these combinations often involves a multi-pronged attack on the viral replication process.
For instance, a study on various 3'-azido analogues of pyrimidine deoxyribonucleosides reported the in vitro activity of the 3'-azido analogue of 2'-deoxy-5-iodouridine against Moloney-murine leukemia virus, with a 50% effective dose (ED50) of 3.0 microM. nih.gov However, this study did not explore its effects in combination with other antiviral agents.
The theoretical basis for combining this compound with other antivirals would follow established principles. As a nucleoside analogue, it is expected to be intracellularly phosphorylated to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator for viral reverse transcriptase.
A rationally designed combination regimen might involve:
Pairing with a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): NNRTIs bind to a different site on the reverse transcriptase enzyme, leading to a conformational change that inhibits its function. This dual-site targeting can result in synergistic inhibition of viral replication.
Combination with a Protease Inhibitor (PI): PIs target the viral protease enzyme, which is crucial for the maturation of new, infectious viral particles. This represents an attack on a later stage of the viral life cycle compared to reverse transcriptase inhibitors.
Combination with another Nucleoside Analogue: Combining two nucleoside analogues can sometimes lead to enhanced antiviral activity, although care must be taken to avoid antagonistic interactions, for example, through competition for the same phosphorylation pathways.
Despite the strong theoretical rationale for such combination studies, specific preclinical data, including detailed research findings and data tables for this compound, are not available in the public domain based on the conducted searches. Therefore, a comprehensive analysis of its investigational combination regimens cannot be provided at this time.
Prodrug Development and Advanced Delivery Systems Research
Rational Design of Prodrugs for Improved Pharmacokinetic Properties in Research Models
The primary goal of creating a prodrug is to overcome limitations of the parent drug, such as poor absorption, rapid metabolism, or lack of targeting to the desired site of action.
Strategies for Enhancing Cellular Uptake and Intracellular Availability
For nucleoside analogs to be effective, they must enter the target cell. Prodrug strategies to enhance cellular permeability often involve masking the polar hydroxyl groups of the sugar moiety with lipophilic groups. This increases the molecule's ability to cross the lipid-rich cell membrane. Once inside the cell, these lipophilic groups are designed to be cleaved by intracellular enzymes, releasing the active drug.
Prodrug Approaches for Sustained Release or Targeted Delivery in Research Models
Sustained release formulations aim to maintain a therapeutic concentration of the drug over a longer period, reducing the frequency of administration. This can be achieved by designing prodrugs that are slowly converted to the active form. Targeted delivery seeks to concentrate the drug at the site of action, such as tumor cells or virus-infected cells, thereby increasing efficacy and reducing systemic toxicity. This can involve attaching the drug to a ligand that binds to specific receptors on the target cells.
Chemical Stability and Bioconversion Studies of Prodrugs in Research Environments
A successful prodrug must be stable enough to reach its target but also be efficiently converted to the active drug.
In Vitro Stability at Physiological pH and Temperature
Prodrugs must be chemically stable in the physiological environment (pH 7.4, 37°C) to avoid premature degradation before reaching the target site. Stability studies are typically conducted in buffered solutions that mimic these conditions.
Enzymatic Hydrolysis and Activation Pathways in Cellular Extracts
The conversion of a prodrug to its active form is usually mediated by enzymes. Studies using cellular extracts or purified enzymes are essential to confirm that the prodrug is a substrate for the intended enzymes and to identify the metabolic pathway of activation.
Advanced Analytical and Computational Methodologies in 3 Azido 3 Deoxy 5 Iodouridine Research
Spectroscopic and Chromatographic Characterization Techniques
The precise identification and quantification of 3'-Azido-3'-deoxy-5-iodouridine are foundational to its development as a potential therapeutic agent. Spectroscopic and chromatographic methods provide the necessary tools for structural confirmation, purity assessment, and stability analysis.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule, thereby confirming its identity.
In the analysis of nucleoside analogs, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized without significant fragmentation. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. For this compound (C₉H₁₀IN₅O₄), the expected exact mass would be a key identifier.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the loss of the azido (B1232118) group or cleavage of the glycosidic bond. This technique is also instrumental in identifying and characterizing impurities and degradation products. For example, LC-QTOF/MS was used to characterize impurities of the anticancer nucleoside, 4'-thio-2'-deoxycytidine. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Stability Studies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound and for conducting stability studies. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of nucleoside analogs. amazonaws.com
A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for uracil (B121893) and its derivatives is usually around 260-280 nm. nih.gov
Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and sensitivity. nih.gov For instance, a validated HPLC method for the analysis of 3'-azido-3'-deoxythymidine (AZT) in biological samples involved isocratic elution with a mobile phase of 6% acetonitrile and 0.1 M ammonium acetate (pH 4.5), with retention times of 20 minutes for AZT. nih.gov Similar methodologies are applicable to this compound for its quantification in various matrices and for monitoring its degradation under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to determine its shelf-life and storage requirements. nih.gov
Table 2: Illustrative HPLC Method Parameters for Nucleoside Analog Analysis
| Parameter | Condition |
|---|---|
| Column | Luna® Phenyl-Hexyl (150mm × 4.6mm, 3µm) |
| Mobile Phase | A: Ammonium phosphate buffer (pH 3.85)B: Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 282 nm |
| Column Temperature | 30 °C |
Parameters based on a method developed for 4'-thio-2'-deoxycytidine and are representative for developing a method for this compound. nih.gov
Computational Modeling and Simulation Approaches
Computational methods play a pivotal role in modern drug discovery and development by providing insights into the molecular interactions and predicting the biological properties of compounds like this compound. These in silico approaches can significantly accelerate the research process and reduce the need for extensive experimental work.
Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. For this compound, which is a nucleoside analog, a key target would be viral reverse transcriptases or other enzymes involved in nucleotide metabolism. Docking studies can help to visualize the binding mode of the compound within the active site of the target enzyme and to estimate the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the enzyme-ligand complex over time. MD simulations provide a dynamic picture of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the stability of the complex.
In Silico Prediction of Biological Activity and Metabolic Pathways
In silico methods can be used to predict the biological activity and metabolic fate of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.
The metabolism of this compound can also be predicted using computational tools. The compound would likely undergo phosphorylation by cellular kinases to its active triphosphate form, a common metabolic pathway for nucleoside analogs. nih.gov In silico models can predict which enzymes are likely to be responsible for these metabolic transformations and can also identify potential sites of metabolism on the molecule. For example, studies on the metabolism of the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) revealed the formation of 5'-O-diphosphohexose derivatives, indicating previously unrecognized metabolic pathways for 2'-deoxyuridine (B118206) analogs. nih.gov Such computational predictions can guide experimental metabolic studies and help to anticipate potential drug-drug interactions.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3'-Azido-3'-deoxythymidine | AZT, Zidovudine (B1683550) |
| 3'-Azido-2',3'-dideoxyuridine | AzdU |
| (E)-5-(2-iodovinyl)-2'-fluoro-2'-deoxyuridine | - |
| 4'-thio-2'-deoxycytidine | T-dCyd |
| Uracil | - |
| Acetonitrile | - |
| Methanol | - |
| Ammonium acetate | - |
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for designing analogs of lead compounds like this compound. This methodology seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy, QSAR models provide predictive insights that guide the rational design of new, more potent, and selective analogs. nih.govbrieflands.com
In the context of this compound, an analogue of thymidine (B127349), QSAR studies are instrumental in exploring the vast chemical space around its core scaffold. nih.govimmunomart.com These studies typically involve a series of related nucleoside analogs, where systematic modifications are made to the pyrimidine (B1678525) base, the deoxyribose sugar moiety, or the substituents at various positions. The goal is to understand the precise structural requirements for optimal biological activity, be it antiviral or anticancer efficacy. immunomart.comnih.gov
The development of a robust QSAR model follows a structured process. Initially, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. researchgate.net For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. youtube.com
Using statistical techniques, a relationship is then formulated between these descriptors and the observed biological activity. brieflands.com The resulting QSAR equation can be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing and minimizing wasted resources. frontiersin.orgnih.gov
Research Findings from Analog Studies
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from research on structurally similar nucleoside analogs, particularly other pyrimidine derivatives and zidovudine (AZT) analogs. nih.govnih.gov These studies provide a valuable framework for understanding which structural modifications on the this compound scaffold are likely to influence its biological activity.
For instance, QSAR analyses performed on various series of nucleoside analogs have consistently shown that steric, electronic, and hydrophobic properties are key determinants of activity. youtube.comnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. frontiersin.orgnih.gov These methods generate 3D contour maps that visualize regions around the molecule where modifications are predicted to enhance or diminish activity.
Key insights from related studies include:
Influence of Substituents on the Pyrimidine Ring: Studies on 5-substituted uracil derivatives have shown that the nature of the substituent at the C-5 position significantly impacts activity. QSAR models often reveal that bulky, hydrophobic groups can enhance binding to target enzymes. nih.gov The iodine atom in this compound is a key feature, and QSAR can help determine the optimal size and electronic properties for a substituent at this position.
Role of the Sugar Moiety: The 3'-azido group is a critical pharmacophore for many anti-HIV nucleosides like AZT, as its corresponding triphosphate form acts as a chain terminator for viral reverse transcriptase. nih.gov QSAR studies can explore the impact of alternative substitutions at the 3'-position to modulate activity and potentially overcome resistance.
Data in QSAR Modeling
The foundation of any QSAR study is the dataset of compounds and their associated biological activities. Molecular descriptors are then calculated to quantify the structural features of these compounds.
Table 1: Common Molecular Descriptors in Nucleoside Analog QSAR
| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented |
| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities; reactivity. | |
| Steric/Topological | Molecular Weight (MW) | Size and mass of the molecule. |
| Molar Refractivity (MR) | Molar volume and polarizability of the molecule. | |
| Wiener Index | A measure of molecular branching. | |
| Hydrophobic | LogP | Lipophilicity; partitioning between octanol (B41247) and water. |
| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | 3D representation of shape and charge distribution. |
| CoMSIA Fields | Includes hydrophobic, H-bond donor, and H-bond acceptor fields. |
This table illustrates the types of descriptors frequently employed in QSAR studies of nucleoside analogs to build predictive models.
The following interactive table provides a hypothetical example of a dataset that would be used for a QSAR study of this compound analogs. The biological activity is represented as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency.
Table 2: Illustrative QSAR Dataset for Hypothetical Analogs
| Compound | R-Group (at C-5) | pIC₅₀ | LogP | Molecular Weight |
| Analog 1 | -I (Iodine) | 6.5 | 1.2 | 411.2 |
| Analog 2 | -Br (Bromine) | 6.2 | 1.0 | 364.1 |
| Analog 3 | -Cl (Chlorine) | 5.9 | 0.8 | 319.7 |
| Analog 4 | -F (Fluorine) | 5.5 | 0.5 | 303.2 |
| Analog 5 | -CH₃ (Methyl) | 5.3 | 0.6 | 299.3 |
| Analog 6 | -CF₃ (Trifluoromethyl) | 6.8 | 1.5 | 353.2 |
This illustrative dataset shows how variations in a substituent (R-Group) lead to changes in biological activity (pIC₅₀) and physicochemical properties (LogP, Molecular Weight). A QSAR model would seek to create an equation linking these descriptors to the activity, which could then be used to predict the potency of other, untested analogs.
By applying these advanced analytical and computational methodologies, researchers can develop predictive models that accelerate the design of novel this compound analogs with potentially enhanced therapeutic profiles. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
